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molecular formula C11H14N2O B8712819 8-Hydroxymethyl-2-isopropylimidazo[1,2-a]pyridine

8-Hydroxymethyl-2-isopropylimidazo[1,2-a]pyridine

Cat. No. B8712819
M. Wt: 190.24 g/mol
InChI Key: KIPIISVZHNPPPR-UHFFFAOYSA-N
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Patent
US08404707B2

Procedure details

From 3f: reaction time 15 h (yield: 57%); mp 70-72° C.; IR (KBr) 1669, 1540, 1500 cm−1; 1H NMR (400 MHz, CDCl3) δ 1.39 (d, 6H, J=7 Hz), 3.20 (sept, 1H, J=7 Hz), 6.90 (t, 1H, J=7 Hz), 7.46 (s, 1H), 7.77 (d, 1H, J=7 Hz), 8.30 (d, 1H, J=7 Hz), 10.79 (s, 1H); 13C NMR (100 MHz, CDCl3) δ 22.4, 28.6, 107.9, 111.2, 123.4, 125.5, 130.2, 143.7, 156.0, 189.2; MS m/z 188 (M+, 60), 173 (56), 160 (100), 145 (26), 78 (21).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 56 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 26 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 21 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[C:4]2[N:5]([CH:9]=[C:10]([CH:12]([CH3:14])[CH3:13])[N:11]=2)[CH:6]=[CH:7][CH:8]=1.[K+].[Br-]>>[CH:12]([C:10]1[N:11]=[C:4]2[C:3]([CH:2]=[O:1])=[CH:8][CH:7]=[CH:6][N:5]2[CH:9]=1)([CH3:14])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=1C=2N(C=CC1)C=C(N2)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Three
Name
( 56 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 26 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 21 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)C=1N=C2N(C=CC=C2C=O)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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